molecular formula C20H24FN3O B10952743 3-(2-Diethylaminoethyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

3-(2-Diethylaminoethyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B10952743
M. Wt: 341.4 g/mol
InChI Key: JQYNVBKMHQFVBC-UHFFFAOYSA-N
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Description

3-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the quinazolinone core with diethylaminoethyl halides under basic conditions.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the fluorophenyl group.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Lacks the diethylaminoethyl group, which may affect its biological activity.

    3-[2-(DIETHYLAMINO)ETHYL]-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Lacks the fluorine atom, which may influence its chemical properties and reactivity.

Uniqueness

3-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to the presence of both the diethylaminoethyl group and the fluorophenyl group

Properties

Molecular Formula

C20H24FN3O

Molecular Weight

341.4 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H24FN3O/c1-3-23(4-2)13-14-24-19(15-9-11-16(21)12-10-15)22-18-8-6-5-7-17(18)20(24)25/h5-12,19,22H,3-4,13-14H2,1-2H3

InChI Key

JQYNVBKMHQFVBC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F

Origin of Product

United States

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